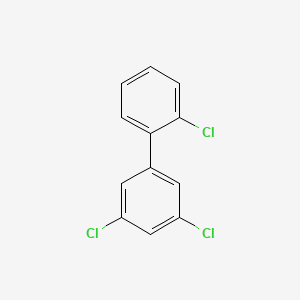
2,3',5'-Trichlorobiphenyl
Descripción general
Descripción
2,3’,5’-Trichlorobiphenyl is a polychlorinated biphenyl (PCB) compound, characterized by the presence of three chlorine atoms attached to a biphenyl structure. Its chemical formula is C12H7Cl3, and it has a molecular weight of 257.54 g/mol . PCBs are synthetic organic chemicals that were widely used in industrial applications due to their chemical stability and insulating properties. their persistence in the environment and potential health hazards led to a ban on their production in many countries.
Métodos De Preparación
The synthesis of 2,3’,5’-Trichlorobiphenyl typically involves the chlorination of biphenyl. This process can be carried out using chlorine gas in the presence of a catalyst, such as ferric chloride (FeCl3), under controlled conditions. The reaction is usually performed at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the biphenyl rings .
Industrial production methods for PCBs, including 2,3’,5’-Trichlorobiphenyl, often involved the direct chlorination of biphenyl in a batch or continuous process. The degree of chlorination could be controlled by adjusting the reaction conditions, such as temperature, pressure, and the concentration of chlorine gas .
Análisis De Reacciones Químicas
2,3’,5’-Trichlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reductive dechlorination can occur under anaerobic conditions, often facilitated by microbial action.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, microbial dechlorination can produce lower chlorinated biphenyls, while oxidation can yield hydroxylated derivatives .
Aplicaciones Científicas De Investigación
2,3’,5’-Trichlorobiphenyl has been studied extensively in various scientific fields:
Environmental Chemistry: It is used as a model compound to study the environmental fate and transport of PCBs.
Analytical Chemistry: It serves as a standard for developing and validating analytical methods for detecting and quantifying PCBs in environmental and biological samples.
Mecanismo De Acción
The mechanism of action of 2,3’,5’-Trichlorobiphenyl involves its interaction with cellular receptors and enzymes. Dioxin-like PCBs, including 2,3’,5’-Trichlorobiphenyl, bind to the aryl hydrocarbon receptor (AhR). This binding alters the transcription of genes, leading to the induction of hepatic Phase I and Phase II enzymes, particularly those of the cytochrome P450 family . These enzymes play a crucial role in the metabolism and detoxification of xenobiotics, including PCBs.
Comparación Con Compuestos Similares
2,3’,5’-Trichlorobiphenyl is one of many polychlorinated biphenyls, each differing in the number and position of chlorine atoms. Similar compounds include:
2,3,5-Trichlorobiphenyl: Another trichlorinated biphenyl with chlorine atoms at different positions on the biphenyl rings.
2,2’,5,5’-Tetrachlorobiphenyl: A tetrachlorinated biphenyl with four chlorine atoms, known for its higher persistence and toxicity compared to trichlorinated biphenyls.
2,3’,4,4’-Tetrachlorobiphenyl: Another tetrachlorinated biphenyl with a different chlorine substitution pattern, often used in toxicological studies.
The uniqueness of 2,3’,5’-Trichlorobiphenyl lies in its specific chlorine substitution pattern, which influences its chemical properties, environmental behavior, and biological effects.
Propiedades
IUPAC Name |
1,3-dichloro-5-(2-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVMAQACUOSFJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074140 | |
| Record name | 2,3',5'-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37680-68-5 | |
| Record name | 2,3',5'-Trichlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037680685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3',5'-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',5'-TRICHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FH5F1343R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The provided research focuses on microbial dechlorination of PCBs. Can these microbial processes potentially be harnessed for bioremediation of 2,3',5'-Trichlorobiphenyl contaminated sites?
A1: The research [] specifically investigates the ability of anaerobic microorganisms found in Venice Lagoon sediments to dechlorinate polychlorinated biphenyls (PCBs), including potentially this compound. The study demonstrates that these microorganisms can effectively dechlorinate weathered PCBs, suggesting a potential for bioremediation strategies. Further research is needed to assess the effectiveness and feasibility of utilizing these specific microorganisms or their enzymes for large-scale bioremediation of this compound contaminated sites. Factors such as the specific environmental conditions, microbial community composition, and the presence of other contaminants would need to be carefully considered for successful implementation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(Benzo[d]thiazol-2-ylmethyl)propionamide](/img/structure/B1345039.png)
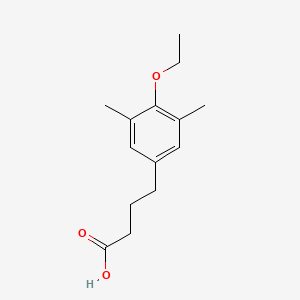

![1-(5-Chlorobenzo[d]oxazol-2-yl)-N-methylmethanamine](/img/structure/B1345048.png)
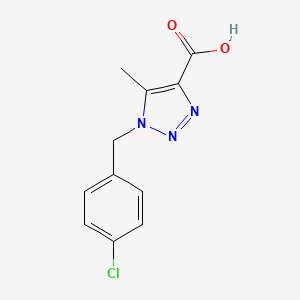
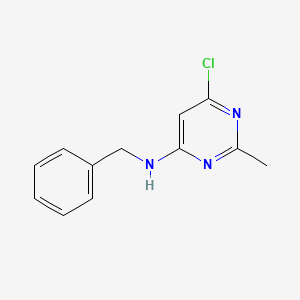
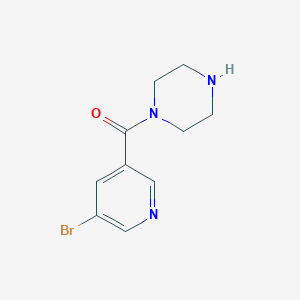
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B1345054.png)
![3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1345055.png)
![tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1345057.png)
![1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1345058.png)
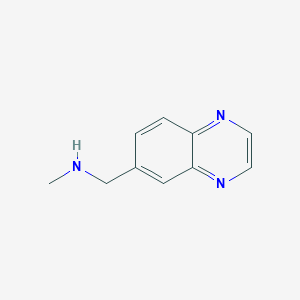
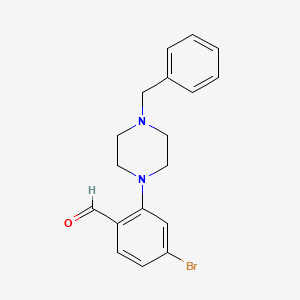
![2-([1,1'-Biphenyl]-2-yloxy)-3-chloroaniline](/img/structure/B1345072.png)
